1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of cyclohexylmethylamine with pyrrolidine-2-carboxylic acid under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the cyclohexylmethyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. It is investigated for its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes. It is also employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A lactam derivative with different biological activities and applications.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase enzymes.
Prolinol: A hydroxylated pyrrolidine derivative with unique stereochemistry and biological properties.
Properties
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h10-11H,1-9H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBGGRJBUQKXLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693854 |
Source
|
Record name | 1-(Cyclohexylmethyl)proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180845-74-3 |
Source
|
Record name | 1-(Cyclohexylmethyl)proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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